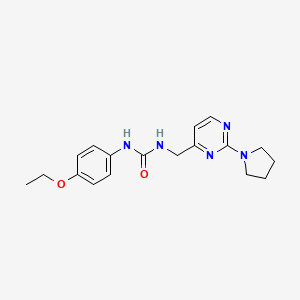

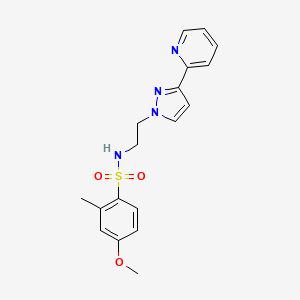

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid, also known as MP-5-CA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

Nonlinear Optical Applications

Pyrimidine derivatives have shown promising applications in the field of nonlinear optics (NLO), which is crucial for optoelectronic devices. A study by Hussain et al. (2020) investigated the NLO properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze their structural parameters, electronic properties, and NLO characteristics. The findings suggest that these compounds exhibit considerable NLO activity, potentially outperforming standard materials, which indicates their suitability for high-tech optoelectronic applications (Hussain et al., 2020).

Antihypertensive and Anti-ulcer Activities

Rana et al. (2004, 2011) explored the biological activities associated with dihydropyrimidines/pyrimidines, focusing on their antihypertensive and anti-ulcer properties. The synthesis of various dihydropyrimidine derivatives revealed their potential as biologically active molecules with improved activity profiles and reduced toxicity. These findings underline the therapeutic potential of pyrimidine derivatives in managing hypertension and ulcerative conditions, showcasing their versatility in medicinal chemistry applications (Rana et al., 2004), (Rana et al., 2011).

Antiviral Activity

The research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogues, including pyrimidine derivatives, highlighted their antiviral activity. These compounds demonstrated marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents, especially against human immunodeficiency virus (HIV). The specific modifications in the pyrimidine structure contributed to their activity profile, indicating the importance of structural optimization in developing effective antiviral therapies (Hocková et al., 2003).

Antitumor Agents

Gangjee et al. (2000) reported on the synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, based on a pyrrolo[2,3-d]pyrimidine scaffold. This compound exhibited significant antitumor activity, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment. The research demonstrates how modifications to the pyrimidine core can lead to compounds with dual inhibitory action, offering a promising approach to cancer therapy (Gangjee et al., 2000).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

It is known that indole derivatives, which this compound may be related to, possess various biological activities and can affect a wide range of biochemical pathways .

Result of Action

It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a reaction that this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIGEXARVVALPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)

![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)